Bisphenol AF

Vue d'ensemble

Description

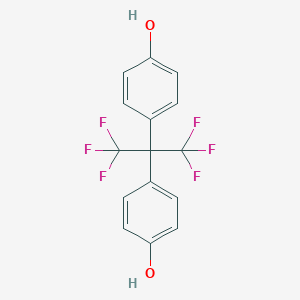

Bisphenol AF is a fluorinated organic compound that is an analogue of bisphenol A, where the two methyl groups are replaced with trifluoromethyl groups. It is known for its use in the manufacturing of various high-performance polymers and as a crosslinking agent for certain fluoroelastomers. This compound exists as a white to light-gray powder and is recognized for its endocrine-disrupting properties .

Méthodes De Préparation

Bisphenol AF can be synthesized through several methods. One common method involves the reaction of hexafluoroacetone trihydrate with phenol in the presence of a catalyst under nitrogen protection. The reaction mixture is then stirred, washed with an organic solvent, and neutralized with aqueous sodium bicarbonate. The organic phase is dried, and the this compound is obtained by removing the organic solvent and unreacted phenol . This method is advantageous due to its mild reaction conditions and high yield.

Analyse Des Réactions Chimiques

Bisphenol AF undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of quinones and other oxidized products.

Reduction: It can be reduced to form hydroquinones.

Applications De Recherche Scientifique

Chemical Properties and Production

BPAF is characterized by its fluorinated structure, which provides enhanced thermal stability and chemical resistance compared to its predecessors. It is primarily utilized in the production of fluorinated polymers, which exhibit superior mechanical and thermal properties. These polymers are essential in various industrial applications, including coatings, adhesives, and electronics.

Material Science Applications

1.1 Polymer Production

BPAF is instrumental in synthesizing CF3-containing polymers. These polymers are known for their improved chemical resistance, thermal stability, and mechanical strength. Research indicates that polymers derived from BPAF can outperform traditional polymers in demanding environments, making them suitable for applications in aerospace, automotive, and electronics industries .

Table 1: Comparison of Properties of BPAF-based Polymers vs. Traditional Polymers

| Property | BPAF-based Polymers | Traditional Polymers |

|---|---|---|

| Thermal Stability | High | Moderate |

| Chemical Resistance | Excellent | Good |

| Mechanical Strength | Superior | Standard |

Biological Research Applications

2.1 Endocrine Disruption Studies

BPAF has been studied for its interaction with estrogen receptors (ERs). Research shows that BPAF acts as a full agonist for ERα while exhibiting antagonistic properties against ERβ. This dual functionality raises concerns about its potential effects on human health and the environment .

2.2 Diabetogenic Effects

Recent studies have indicated that BPAF may act as a diabetogenic agent, particularly in animal models. It has been shown to induce apoptosis in pancreatic beta cells, leading to impaired insulin secretion and hyperglycemia . This property makes it a candidate for studying diabetes mechanisms and potential treatments.

Table 2: Effects of BPAF on Cellular Functions

| Cellular Function | Effect Observed | Concentration (M) |

|---|---|---|

| Cell Proliferation | Inhibition | 10^-5 to 10^-7 |

| Apoptosis Induction | Increased | 10^-5 |

| Alkaline Phosphatase Activity | Decreased | 10^-5 to 10^-6 |

Case Studies and Research Findings

3.1 Prenatal Exposure Studies

A notable case study explored the effects of prenatal exposure to BPAF on neurobehavioral outcomes in infants. The study highlighted a correlation between high levels of BPA exposure during gestation and subsequent developmental issues in children . This finding underscores the importance of assessing the safety of BPAF in consumer products.

3.2 Toxicological Assessments

Comprehensive toxicological evaluations have been conducted to characterize the safety profile of BPAF. These studies reveal that while BPAF exhibits certain beneficial properties for material applications, its biological effects necessitate thorough investigation due to potential health risks associated with exposure .

Mécanisme D'action

Bisphenol AF exerts its effects primarily through its interaction with nuclear receptors. Unlike bisphenol A, which binds with human estrogen-related receptor gamma, this compound activates estrogen receptor alpha and binds to and disables estrogen receptor beta. This interaction disrupts normal hormone signaling pathways, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Bisphenol AF is similar to other bisphenols, such as bisphenol A, bisphenol S, and bisphenol C. it is unique due to its fluorinated structure, which imparts different chemical and physical properties. For example:

Bisphenol A (BPA): BPA is widely used in the production of polycarbonate plastics and epoxy resins.

Bisphenol S (BPS): BPS is used as a substitute for BPA in various applications. It has similar endocrine-disrupting properties but different chemical stability.

Bisphenol C (BPC): BPC is known for its strong bifunctional activity as an estrogen receptor alpha agonist and estrogen receptor beta antagonist, due to its halogen bonding.

Activité Biologique

Bisphenol AF (BPAF), a synthetic compound belonging to the bisphenol family, has garnered significant attention due to its potential endocrine-disrupting properties. This article provides a comprehensive overview of the biological activity of BPAF, including its effects on hormonal systems, cellular mechanisms, and implications for human health.

Overview of this compound

BPAF is primarily used in the production of polymers and resins and has been identified as an alternative to bisphenol A (BPA) in various applications. Its chemical structure allows it to interact with hormone receptors, leading to concerns regarding its biological effects.

Endocrine Disruption Mechanisms

BPAF has been shown to exhibit endocrine-disrupting properties , particularly through its interaction with estrogen and androgen receptors. Research indicates that BPAF acts as a full agonist for the estrogen receptor alpha (ERα) and an antagonist for estrogen receptor beta (ERβ) .

Key Findings:

- Estrogenic Activity : BPAF binds strongly to ERα, with an effective concentration (EC50) of approximately 58.7 nM, which is significantly more potent than many other bisphenols .

- Androgen Receptor Inhibition : Studies have indicated that BPAF can inhibit androgen receptor activity, potentially leading to reproductive dysfunction in males .

Cellular Effects

BPAF's biological activity extends beyond receptor binding; it also induces various cellular responses:

- Cell Viability : In MCF-7 cells, low concentrations of BPAF (0.01-1 μM) can enhance cell viability, while higher concentrations (25-100 μM) lead to cytotoxic effects .

- Reactive Oxygen Species (ROS) Production : BPAF exposure increases ROS levels in a concentration-dependent manner, indicating oxidative stress .

- Calcium Signaling : Elevated intracellular calcium levels were observed following BPAF exposure, suggesting disruption of calcium homeostasis .

Hormonal Effects

BPAF's impact on steroidogenesis has been documented in studies involving H295R cells:

- Altered Hormone Production : BPAF exposure resulted in significant increases in progesterone levels while decreasing testosterone and cortisol production . These changes are attributed to the downregulation of steroidogenic genes such as CYP17A1 and CYP11B2.

Case Studies and Research Findings

Several studies have contributed to understanding BPAF's biological activity:

- Endocrine Disruption Assessment :

- Oocyte Health Impact :

- Developmental Toxicity :

Summary Table of Biological Effects

| Biological Activity | Concentration Range | Observed Effects |

|---|---|---|

| Cell Viability | 0.01 - 1 μM | Increased viability |

| Cell Viability | 25 - 100 μM | Decreased viability |

| ROS Production | 0.01 - 25 μM | Increased ROS levels |

| Calcium Levels | 0.00001 - 10 μM | Increased intracellular calcium |

| Hormone Production | 10 - 50 μM | Increased progesterone; decreased testosterone/cortisol |

Propriétés

IUPAC Name |

4-[1,1,1,3,3,3-hexafluoro-2-(4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6O2/c16-14(17,18)13(15(19,20)21,9-1-5-11(22)6-2-9)10-3-7-12(23)8-4-10/h1-8,22-23H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVMWEVVKGLCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)(C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7037717 | |

| Record name | Bisphenol AF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Other Solid | |

| Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

400 °C[NTP; Chemical Information Profile for Bisphenol AF | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility in water: Negligible | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.447 gm/cu cm[NTP; Chemical Information Profile for Bisphenol AF | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Endocrine-disrupting chemicals (EDCs) are widely found in the environment. Estrogen-like activity is attributed to EDCs, such as bisphenol A (BPA), bisphenol AF (BPAF), and zearalenone (Zea), but mechanisms of action and diversity of effects are poorly understood. /The researchers/ used in vitro models to evaluate the mechanistic actions of BPA, BPAF, and Zea on estrogen receptor (ER) alpha and ERbeta. /The researchers/ used three human cell lines (Ishikawa, HeLa, and HepG2) representing three cell types to evaluate the estrogen promoter activity of BPA, BPAF, and Zea on ERalpha and ERbeta. Ishikawa/ERa stable cells were used to determine changes in estrogen response element (ERE)-mediated target gene expression or rapid action-mediated effects. The three EDCs showed strong estrogenic activity as agonists for ERalpha in a dose-dependent manner. At lower concentrations, BPA acted as an antagonist for ERalpha in Ishikawa cells and BPAF acted as an antagonist for ERbeta in HeLa cells, whereas Zea was only a partial antagonist for ERalpha. ERE-mediated activation by BPA and BPAF was via the AF-2 function of ERalpha, but Zea activated via both the AF-1 and AF-2 functions. Endogenous ERalpha target genes and rapid signaling via the p44/42 MAPK pathway were activated by BPA, BPAF, and Zea. BPA and BPAF can function as EDCs by acting as cell type-specific agonists (= 10 nM) or antagonists (= 10 nM) for ERalpha and ERbeta. Zea had strong estrogenic activity and activated both the AF-1 and AF-2 functions of ERalpha. In addition, all three compounds induced the rapid action-mediated response for ERalpha., /The researchers/ report that the mechanisms by which biphenol A (BPA) and two congeners, bisphenol AF and bisphenol C (BPC), bind to and activate estrogen receptors (ER) alpha and beta differ from that used by 17beta-estradiol. /The researchers/ show that bisphenols act as partial agonists of ERs by activating the N-terminal activation function 1 regardless of their effect on the C-terminal activation function 2, which ranges from weak agonism (with BPA) to antagonism (with BPC). Crystallographic analysis of the interaction between bisphenols and ERs reveals two discrete binding modes, reflecting the different activities of compounds on ERs. BPA and 17beta-estradiol bind to ERs in a similar fashion, whereas, with a phenol ring pointing toward the activation helix H12, the orientation of BPC accounts for the marked antagonist character of this compound. Based on structural data, we developed a protocol for in silico evaluation of the interaction between bisphenols and ERs or other members of the nuclear hormone receptor family, such as estrogen-related receptor gamma and androgen receptor, which are two known main targets of bisphenols. ... | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities in Commercial Products: o,p-monoadducts, o,p-bisphenol AF, bis-hexafluoroacetone, trimer, phenol, hydrofluoric acid, and water (technical grade); fluoride, color (APHA), methanol insolubles (at 105 °C), phenol, and water. | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light gray powder | |

CAS No. |

1478-61-1 | |

| Record name | Bisphenol AF | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1478-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisphenol AF | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001478611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisphenol AF | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152522 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bisphenol AF | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7037717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]diphenol; bisphenol AF | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISPHENOL AF | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH7IX8A37J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

159- 162 °C | |

| Record name | Bisphenol AF | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8090 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.